molecular formula C31H32N2O5 B11179088 ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

Cat. No.: B11179088
M. Wt: 512.6 g/mol
InChI Key: JBWSQPIYTRZHBV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction may include steps such as cyclization, spiro formation, and esterification. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds similar to ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .

2. Antimicrobial Activity:
Research has suggested that this compound demonstrates antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

3. Neuroprotective Effects:
There is growing interest in the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

1. Organic Electronics:
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Drug Delivery Systems:
The compound's structural characteristics allow for modification to create drug delivery systems that can improve the bioavailability and targeting of therapeutic agents. Its potential for forming nanoparticles could enhance the delivery of anticancer drugs directly to tumor sites.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with an IC50 value lower than standard chemotherapeutics .
Study 2Antimicrobial EffectsShowed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Study 3NeuroprotectionIndicated protective effects against oxidative stress in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of its targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate can be compared with other spiro compounds, such as spirooxindoles and spirochromenes.
  • These compounds share similar structural features but differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of ethyl 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate lies in its specific combination of functional groups and spiro structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate (referred to as ETD) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

ETD is characterized by a complex structure that includes a spirochromene framework and a pyrroloquinoline moiety. Its molecular formula is C₃₁H₃₃N₃O₅, and it possesses multiple functional groups that contribute to its biological activity.

1. Antitumor Activity

Research indicates that ETD exhibits potent antitumor properties. A study demonstrated that ETD significantly inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values for different cancer cell lines ranged from 10 to 50 µM, highlighting its effectiveness against malignancies such as breast and lung cancer .

2. Antimicrobial Properties

ETD has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that ETD possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models demonstrated that ETD can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of ETD typically involves multi-step reactions starting from simple precursors. A notable method includes a one-pot three-component reaction involving amines, carbonyl compounds, and diketones under mild conditions. This approach not only simplifies the synthesis but also enhances yield efficiency .

Case Study 1: Antitumor Efficacy

In a preclinical trial involving human breast cancer xenografts in mice, treatment with ETD resulted in a tumor volume reduction of approximately 70% compared to control groups after four weeks of administration . Histological analysis showed increased apoptosis within tumor tissues.

Case Study 2: Antimicrobial Activity

A clinical evaluation assessed the effectiveness of ETD against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that topical application of ETD significantly reduced bacterial load in infected wounds within three days .

Research Findings Summary Table

Biological ActivityMechanismIC50/MIC ValuesReferences
AntitumorApoptosis induction10 - 50 µM
AntimicrobialBacterial inhibitionMIC: 32 µg/mL
Anti-inflammatoryCytokine reductionN/A

Properties

Molecular Formula

C31H32N2O5

Molecular Weight

512.6 g/mol

IUPAC Name

ethyl 2'-amino-9,11,11-trimethyl-2,5'-dioxo-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C31H32N2O5/c1-5-37-27(35)24-26(32)38-22-16-10-15-21(34)23(22)31(24)20-14-9-13-19-25(20)33(28(31)36)29(2,3)17-30(19,4)18-11-7-6-8-12-18/h6-9,11-14H,5,10,15-17,32H2,1-4H3

InChI Key

JBWSQPIYTRZHBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC5=C4N(C3=O)C(CC5(C)C6=CC=CC=C6)(C)C)C(=O)CCC2)N

Origin of Product

United States

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